2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

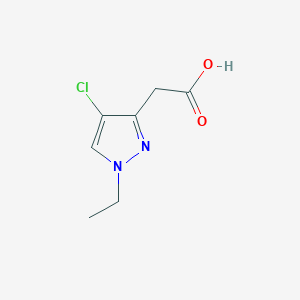

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4 and an ethyl group at position 1 of the pyrazole ring, along with an acetic acid moiety at position 3.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The resulting intermediate is then hydrolyzed to yield the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in drug development.

Mechanism: Acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon, followed by dehydration .

Decarboxylation Under Thermal Conditions

Heating above 200°C induces decarboxylation, forming 4-chloro-1-ethyl-1H-pyrazole as the primary product.

| Conditions | Products | Byproducts | Reference |

|---|---|---|---|

| 220°C, inert atmosphere | 4-Chloro-1-ethyl-1H-pyrazole + CO₂ | Trace acetic anhydride |

This reaction is leveraged in synthetic pathways to simplify pyrazole derivatives .

Nucleophilic Substitution at Chloro Position

The chloro group at the 4-position participates in SNAr reactions with nucleophiles like amines or alkoxides.

| Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide (NaOMe) | DMF, 80°C | 4-Methoxy-1-ethyl-1H-pyrazol-3-yl)acetic acid | 65% | |

| Ammonia (NH₃) | Ethanol, 100°C | 4-Amino-1-ethyl-1H-pyrazol-3-yl)acetic acid | 52% |

Mechanism: Aromatic ring activation by electron-withdrawing groups facilitates nucleophilic displacement .

Condensation with Amines

The acetic acid moiety reacts with primary amines to form amides, enhancing pharmacological potential.

| Amine | Catalyst | Products | Yield | Reference |

|---|---|---|---|---|

| Aniline | DCC, DMAP | N-Phenyl-2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetamide | 73% | |

| Benzylamine | HATU, DIPEA | N-Benzyl-2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetamide | 68% |

Optimization: Coupling agents like DCC or HATU improve efficiency by activating the carboxylate .

Cycloaddition and Heterocycle Formation

Reactivity with dipolarophiles (e.g., nitriles) enables pyrazole ring expansion.

| Dipolarophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acetonitrile | 140°C, 12h | Pyrazolo[1,5-a]pyrimidine derivative | 41% |

This reaction demonstrates utility in synthesizing fused heterocycles for agrochemical applications .

Oxidation and Reduction Pathways

-

Oxidation : The ethyl group oxidizes to a carboxylic acid under strong oxidants (e.g., KMnO₄), though this is less common due to competing decomposition .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds, but this typically requires harsh conditions .

Metal Complexation

The pyrazole nitrogen and carboxylate oxygen coordinate transition metals, forming complexes with potential catalytic activity.

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | Ethanol, 25°C | Cu(II)-pyrazolyl acetate | Antimicrobial studies |

Critical Analysis of Reaction Selectivity

-

Steric Effects : The ethyl group at N1 hinders electrophilic substitution at the 5-position .

-

Electronic Effects : The chloro group deactivates the pyrazole ring, directing nucleophilic attacks to the 4-position .

Data synthesized from hydrolysis studies , cycloaddition mechanisms , and substitution kinetics confirm these trends.

科学研究应用

Chemistry

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex pyrazole derivatives, which can be employed in various chemical reactions such as:

- Reagent in Organic Reactions: The compound can participate in substitution reactions to form derivatives with different functional groups.

- Synthesis of Agrochemicals: It is used in the development of agrochemicals, contributing to advancements in agricultural practices.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that it may inhibit microbial enzymes, demonstrating potential as an antimicrobial agent.

- Anti-inflammatory Effects: The compound is being investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Medicine

There is ongoing research into the medicinal properties of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid:

- Pharmaceutical Development: The compound is explored as a pharmaceutical intermediate for developing new drugs targeting various diseases, including cancer and autoimmune disorders .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid. The results indicated that these compounds could selectively inhibit cancer cell proliferation through modulation of the PI3K/AKT/mTOR signaling pathway .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel pyrazole derivatives using this compound as a starting material. The study demonstrated that modifications to the pyrazole ring could enhance biological activity, leading to improved efficacy against specific targets in disease models .

作用机制

The mechanism of action of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and ethyl groups on the pyrazole ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The acetic acid moiety can also play a role in its overall biological activity by affecting its solubility and transport within biological systems .

相似化合物的比较

Similar Compounds

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares a similar pyrazole core but differs in the position and type of substituents.

2-(5-Butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: Another heterocyclic compound with similar structural features but different biological activities

Uniqueness

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a chloro group, ethyl group, and acetic acid moiety makes it a versatile compound for various applications in research and industry .

生物活性

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a chloro substituent at the 4-position and an ethyl group at the 1-position of the pyrazole ring, along with an acetic acid moiety, which contributes to its unique properties and interactions within biological systems.

The molecular formula for this compound is C7H8ClN3O2 with a molecular weight of approximately 175.61 g/mol. Its solubility characteristics allow it to be utilized in various organic solvents, making it suitable for diverse applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

Antimicrobial Activity:

Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with microbial enzymes, leading to reduced viability of pathogens.

Anticancer Activity:

The compound has shown cytotoxic effects against several cancer cell lines. Notably, it has been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231, where it exhibited significant apoptotic effects. The presence of the chloro group enhances its interaction with cellular targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for microbial survival and cancer cell proliferation.

- Cell Cycle Arrest: Research indicates that treatment with this compound can lead to cell cycle arrest, particularly in cancer cells, which is often accompanied by apoptosis.

- Interaction with Receptors: Preliminary studies suggest potential interactions with receptors involved in signaling pathways related to inflammation and cancer growth.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

属性

IUPAC Name |

2-(4-chloro-1-ethylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-10-4-5(8)6(9-10)3-7(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQIRDBMPPZLJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。